

# The Discovery and Development of CDDO-2P-Im: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the discovery and development history of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole, known as CDDO-2P-Im or TTX-01. A fourth-generation synthetic oleanane triterpenoid, CDDO-2P-Im, has emerged as a promising therapeutic candidate with potent anti-cancer and neuroprotective properties. This document details its synthesis, preclinical evaluation, and mechanism of action, with a focus on its development for multiple myeloma and neurodegenerative diseases. Quantitative data from key studies are presented in tabular format, and detailed experimental protocols are provided. The core signaling pathways modulated by CDDO-2P-Im are visualized through signaling diagrams.

# **Introduction and Discovery**

Oleanane triterpenoids are naturally occurring compounds found in plants with inherent anti-inflammatory and anti-cancer properties. The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), was developed to enhance the potency of these natural compounds. While potent, CDDO-Im exhibited suboptimal pharmacokinetic properties and stability in human plasma, limiting its clinical utility. This led to the development of a new generation of synthetic oleanane triterpenoids (SOTs) with improved characteristics.



**CDDO-2P-Im**, a pyridyl analogue of CDDO-Im, was synthesized to improve upon the bioavailability and stability of its predecessor. It is a fourth-generation SOT that has demonstrated enhanced activity and pharmacokinetics. Triterpenoid Therapeutics, Inc. is currently developing **CDDO-2P-Im** under the designation TTX-01 as an oral, brain-penetrant therapy. Preclinical studies have shown that TTX-01 is significantly more potent than earlier-generation compounds.

## **Synthesis**

**CDDO-2P-Im** is a synthetic derivative of oleanolic acid. The synthesis involves modifications to the oleanane backbone, specifically the introduction of a pyridyl group to the imidazole moiety of CDDO-Im. This chemical modification is responsible for its improved pharmacokinetic profile. A general synthesis procedure for new triterpenoids, including **CDDO-2P-Im**, has been described, with a reported yield of 95% for **CDDO-2P-Im**.

## **Preclinical Development**

**CDDO-2P-Im** has been evaluated in several preclinical models, primarily for multiple myeloma and neurodegenerative diseases like Alzheimer's disease.

## **Multiple Myeloma**

In human multiple myeloma (MM) cell lines, **CDDO-2P-Im** has been shown to suppress proliferation and induce apoptosis at nanomolar concentrations. It also acts synergistically with the proteasome inhibitor ixazomib.

Table 1: In Vitro Efficacy of CDDO-2P-Im in Multiple Myeloma Cell Lines

| Cell Line | IC50 (μM) | IC50 with 0.01 μM Ixazomib<br>(μM) |
|-----------|-----------|------------------------------------|
| ARH-77    | 0.30      | 0.12                               |
| RPMI-8226 | 0.21      | 0.11                               |

Data extracted from a study by Sanchez et al.



In a murine plasmacytoma model using 5T33MM cells, oral administration of **CDDO-2P-Im** significantly reduced tumor growth.

Table 2: In Vivo Efficacy of CDDO-2P-Im in a Mouse Plasmacytoma Model

| Treatment Group | Dosage   | Outcome                                      |
|-----------------|----------|----------------------------------------------|
| Vehicle         | -        | -                                            |
| CDDO-2P-Im      | 24 mg/kg | Significant reduction in tumor size and mass |

Data extracted from a study by Sanchez et al.

## **Neurodegenerative Diseases**

**CDDO-2P-Im** has been shown to cross the blood-brain barrier. In mouse models of Alzheimer's disease, it has been demonstrated to reduce amyloid-β levels, key markers of amyloid plaque formation. This effect is attributed to the induction of NRF2 and its target genes, which are involved in detoxification and antioxidant responses. Triterpenoid Therapeutics is also investigating its potential for glioblastoma, where it has been shown to overcome resistance to standard chemotherapy.

#### **Mechanism of Action**

**CDDO-2P-Im** exhibits a concentration-dependent dual mechanism of action, primarily involving the activation of the Nrf2 pathway and the induction of the Unfolded Protein Response (UPR).

#### **Nrf2 Pathway Activation**

At lower concentrations, **CDDO-2P-Im** targets Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). By binding to KEAP1, **CDDO-2P-Im** allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of cytoprotective genes, including those involved in antioxidant and detoxification pathways.





Click to download full resolution via product page

Caption: Nrf2 Signaling Pathway Activation by CDDO-2P-Im.

#### **Unfolded Protein Response (UPR) Induction**







At higher concentrations, **CDDO-2P-Im** directly binds to the 78-kDa glucose-regulated protein (GRP78/BiP), a key regulator of the UPR. This interaction leads to the dissociation of GRP78 from the endoplasmic reticulum (ER) stress sensors PERK and IRE1 $\alpha$ , activating their downstream signaling pathways. This activation of the UPR ultimately leads to apoptosis in cancer cells.





Click to download full resolution via product page

Caption: Unfolded Protein Response (UPR) Induction by CDDO-2P-Im.



### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in key studies of **CDDO-2P-Im**.

#### **Cell Viability Assay**

- Objective: To determine the cytotoxic effects of CDDO-2P-Im on multiple myeloma cell lines.
- Method: CellTiter-Glo® Luminescent Cell Viability Assay.
- Procedure:
  - ARH-77 and RPMI-8226 cells were seeded in 96-well plates.
  - Cells were treated with various concentrations of CDDO-2P-Im or DMSO (vehicle control) for 24 hours.
  - For combination studies, cells were co-incubated with a fixed concentration of ixazomib (0.01 μM).
  - After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
  - Luminescence was measured using a plate reader to determine the number of viable cells.
  - IC50 values were calculated from dose-response curves.

#### In Vivo Plasmacytoma Model

- Objective: To evaluate the in vivo efficacy of CDDO-2P-Im in a mouse model of multiple myeloma.
- Animal Model: C57BL/KaLwRij mice.
- · Procedure:
  - 1 x 10<sup>6</sup> 5T33MM cells were injected into the flank of the mice.



- Tumor growth was monitored.
- On day 10 post-injection, mice were randomized into treatment and control groups.
- The treatment group received 24 mg/kg CDDO-2P-Im by oral gavage. The control group received the vehicle.
- Treatment was administered according to the study schedule until day 21.
- Tumor size was measured regularly with calipers.
- At the end of the study, mice were sacrificed, and tumors were excised and weighed.



Click to download full resolution via product page

Caption: In Vivo Plasmacytoma Model Experimental Workflow.

#### **GRP78 Binding Assays**

- Objective: To confirm the direct binding of CDDO-2P-Im to GRP78.
- Methods: Drug Affinity Responsive Target Stability (DARTS) and Thermal Shift Assay.
- DARTS Protocol:
  - RPMI-8226 cell lysate was incubated with either DMSO or CDDO-2P-Im.
  - The lysates were then subjected to limited proteolysis with pronase.
  - The resulting protein fragments were separated by SDS-PAGE and analyzed by Western blot using an anti-GRP78 antibody.
  - Protection of GRP78 from cleavage in the presence of CDDO-2P-Im indicates direct binding.



- Thermal Shift Assay Protocol:
  - Recombinant GRP78 protein was incubated with either DMSO or CDDO-2P-Im.
  - The protein was subjected to a temperature gradient.
  - Protein unfolding was monitored by measuring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.
  - A shift in the melting temperature (Tm) in the presence of **CDDO-2P-Im** indicates a direct interaction.

### **Clinical Development Status**

As of late 2025, **CDDO-2P-Im** (TTX-01) is in the preclinical stage of development. Triterpenoid Therapeutics is conducting IND-enabling studies to support the initiation of clinical trials. There are currently no active or completed clinical trials for **CDDO-2P-Im** listed on publicly available registries. The company is initially targeting neurodegenerative diseases and glioblastoma for clinical development.

#### Conclusion

CDDO-2P-Im represents a significant advancement in the development of synthetic oleanane triterpenoids. Its improved pharmacokinetic profile and potent dual mechanism of action, targeting both the Nrf2 and UPR pathways, make it a highly promising therapeutic candidate for a range of difficult-to-treat diseases, including multiple myeloma and central nervous system disorders. The ongoing preclinical and IND-enabling studies will be critical in determining its future trajectory into clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this promising molecule.

 To cite this document: BenchChem. [The Discovery and Development of CDDO-2P-Im: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2411796#cddo-2p-im-discovery-and-development-history]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com